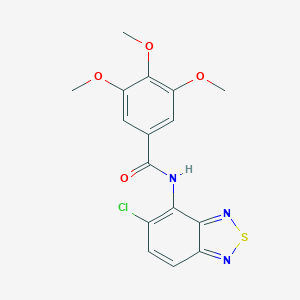

Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-7-(phenylmethylene)-, (5alpha)-

Übersicht

Beschreibung

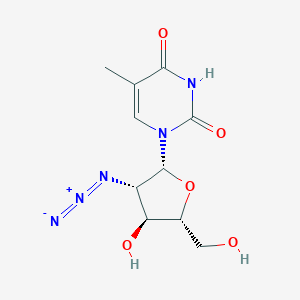

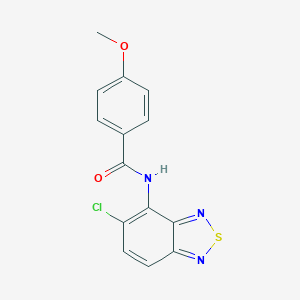

“Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-, (5alpha)-” is a derivative of noroxymorphone that is the N-cyclopropylmethyl congener of NALOXONE . It is a narcotic antagonist that is effective orally, longer lasting and more potent than naloxone, and has been proposed for the treatment of heroin addiction .

Molecular Structure Analysis

The molecular formula of this compound is C20H23NO5 . The structure is complex, with several functional groups including a cyclopropylmethyl group, an epoxy group, and multiple hydroxy groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 357.41 . Its pKa is predicted to be 8.73±0.40 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationship

- Novel Synthesis of Ortho Ester Derivatives : A novel method for synthesizing ortho ester derivatives, potentially useful as selective epsilon opioid receptor ligands, was developed. This resulted in unexpected derivatives of 17-(cyclopropylmethyl)-4,5alpha-epoxy morphinan, with their structures confirmed by NMR and mass spectra (Watanabe, Kai, & Nagase, 2006).

- Ligands for Opioid Receptors : Epimeric 6-iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5 alpha-epoxymorphinans were synthesized and evaluated as potential ligands for opioid receptor single photon emission computed tomography. These compounds were found to bind with high affinity to mu, delta, and kappa receptors in vitro and cross the blood-brain barrier effectively (de Costa et al., 1992).

- Structure-Activity Relationship Studies : Detailed structure-activity relationship studies of various opioid ligands, including those with a 17-cyclopropylmethyl group at position 17 of the epoxymorphinan skeleton, have shown distinct patterns correlating certain structural features with opioid receptor agonism or antagonism (Obeng et al., 2018).

Pharmacological Properties

- Kappa-Opioid Receptor Agonism : The compound 17-cyclopropylmethyl-3,14beta-dihydroxy-4,5alpha-epoxy morphinan has been studied for its effects on kappa-opioid receptors. It acts as a full agonist for the kappa-opioid receptor and as a partial agonist for the mu-opioid receptor, with specific interactions at receptor subtypes (Seki et al., 1999).

Novel Derivatives and Analogues

- Catalytic Aerobic Oxidation of Nor-Binaltorphimine Analogs : The oxidation of nor-Binaltorphimine (nor-BNI) analogs, which lack the 4,5-epoxy bridge, led to the discovery of a compound with high affinity and selectivity for the kappa opioid receptor. This demonstrates the potential for developing more selective ligands through structural modifications (Osa et al., 2007).

Clinical and Pharmacological Implications

- PET Imaging Agent Development : CycloFOXY, a fluorinated derivative of naltrexone and a potential ligand for labeling opiate receptors in positron emission tomography, was found to label mu and kappa opiate binding sites. This has clinical implications for the visualization of opiate receptors using imaging techniques (Rothman & Mclean, 1988).

Additional Insights

- Potential in Substance Abuse Treatment : The study of compounds such as BU74, a bridged morphinan with kappa opioid receptor agonism and delayed opioid antagonism, suggests potential applications in the treatment of substance abuse (Husbands et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

Research efforts are needed to overcome the limitations of present pain therapies with the aim to improve treatment efficacy and to reduce complications . This includes the development of safer pain therapeutics and the discovery of opioid analgesics with more favorable pharmacological properties, potent analgesia, and fewer undesirable effects .

Eigenschaften

IUPAC Name |

(4R,4aS,6Z,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12-/t21-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOUFNFMPVMGFZ-XEGDMQTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C\C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129468-28-6 | |

| Record name | 7-Benzylidenenaltrexone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129468286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

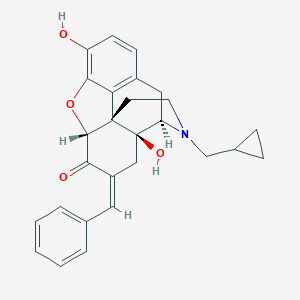

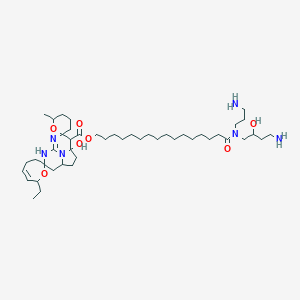

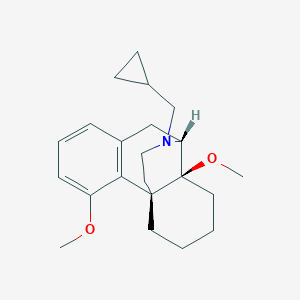

![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)

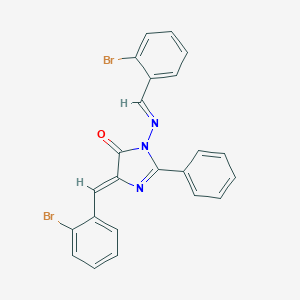

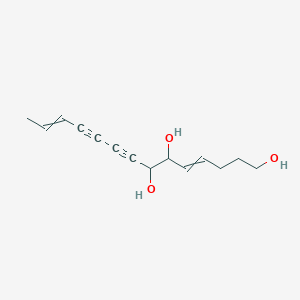

![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)

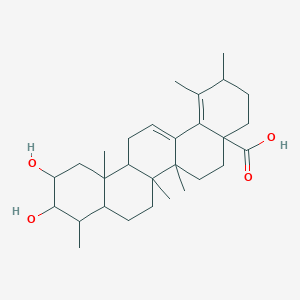

![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)